4,6-Difluoro-2H-benzo[d][1,2,3]triazole
Overview
Description
4,6-Difluoro-2H-benzo[d][1,2,3]triazole: is an organic compound with the molecular formula C6H3F2N3 . It is a derivative of benzo[d][1,2,3]triazole, where the hydrogen atoms at positions 4 and 6 are replaced by fluorine atoms.
Mechanism of Action
Target of Action
The primary targets of 4,6-Difluoro-2H-benzo[d][1,2,3]triazole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of This compound As a derivative of the 2H-benzo[d][1,2,3]triazole family, it may share some of the characteristics of this group, such as the ability to form robust thermally stable gels .
Biochemical Pathways
The biochemical pathways affected by This compound Some 2H-benzo[d][1,2,3]triazole derivatives have been shown to have significant organogel formation properties , suggesting that they may interact with lipid-based structures or pathways.
Result of Action
The molecular and cellular effects of This compound As a member of the 2H-benzo[d][1,2,3]triazole family, it may share some of the properties of this group, such as the ability to form robust thermally stable gels .
Action Environment
The action of This compound may be influenced by various environmental factors. For example, the pH of the environment may affect the compound’s ability to form gels . Additionally, the presence of metal cations may also influence the compound’s properties . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
4,6-Difluoro-2H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly in the formation of organogels. It has been observed that derivatives of 2H-benzo[d][1,2,3]triazole, including this compound, can form robust thermally stable gels in a range of solvents . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of hydrogen bonds and exhibiting effective dipole moments. These interactions enhance its solubility and stability, making it a valuable component in biochemical studies .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with biomolecules allows it to modulate cellular activities effectively. Studies have indicated that this compound can impact cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It has been observed to interact with enzymes through hydrogen bonding and dipole-dipole interactions, leading to changes in enzyme activity and gene expression. These interactions contribute to the compound’s ability to modulate biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown high thermal stability and resistance to degradation under various conditions . Long-term studies have indicated that this compound maintains its biochemical activity over extended periods, making it a reliable reagent for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s stability and resistance to metabolic degradation make it a valuable tool for studying metabolic flux and metabolite levels in biochemical research . Its interactions with specific enzymes can influence metabolic pathways, leading to changes in metabolite concentrations and biochemical activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical efficacy . The compound’s ability to form stable complexes with transporters and binding proteins contributes to its effective distribution in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in modulating biochemical pathways and cellular functions, as it ensures the compound’s presence in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2H-benzo[d][1,2,3]triazole typically involves the fluorination of benzo[d][1,2,3]triazole derivatives. One common method is the direct fluorination of 4,6-dichloro-2H-benzo[d][1,2,3]triazole using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
4,6-Difluoro-2H-benzo[d][1,2,3]triazole has several scientific research applications, including:
Materials Science: It is used as a building block in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the development of specialty chemicals and advanced polymers .
Comparison with Similar Compounds
- 4,6-Dichloro-2H-benzo[d][1,2,3]triazole
- 4,6-Dibromo-2H-benzo[d][1,2,3]triazole
- 4,6-Diiodo-2H-benzo[d][1,2,3]triazole
Comparison: Compared to its halogenated analogs, 4,6-Difluoro-2H-benzo[d][1,2,3]triazole exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size contribute to the compound’s increased stability and reactivity. Additionally, the fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable tool in various scientific applications .
Properties
IUPAC Name |
4,6-difluoro-2H-benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDQELZQQFCUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286644 | |
Record name | 4,6-Difluoro-2H-benzo[d][1,2,3]triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-25-5 | |
Record name | 5,7-Difluoro-1H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 46789 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2208-25-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Difluoro-2H-benzo[d][1,2,3]triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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